REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:18])[C:10]2[C:5](=[CH:6][C:7]([CH3:14])=[C:8]([C:11]([NH2:13])=O)[CH:9]=2)[C:4]([CH3:16])([CH3:15])[CH:3]1[CH3:17].S(Cl)(Cl)=O.[OH-].[Na+]>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:18])[C:10]2[C:5](=[CH:6][C:7]([CH3:14])=[C:8]([C:11]#[N:13])[CH:9]=2)[C:4]([CH3:16])([CH3:15])[CH:3]1[CH3:17] |f:2.3|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C(C2=CC(=C(C=C12)C(=O)N)C)(C)C)C)C
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel, condenser
|
Type
|
TEMPERATURE
|
Details
|
with cooling over six mimutes at 24° to 30° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
TEMPERATURE
|
Details
|
with cooling, over 16 minutes
|
Duration
|
16 min
|
Type
|
CUSTOM
|
Details
|
The entire contents of the reaction flask were transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed twice with 500 ml
|
Type
|
EXTRACTION
|
Details
|
The washings were extracted in succession with 50 ml
|
Type
|
CUSTOM
|
Details
|
flash evaporated on a rotary evaporator for one hour at 50° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Pure nitrile was collected after 525 ml
|
Type
|
WASH
|
Details
|
of benzene were eluted from the column
|
Type
|
CUSTOM
|
Details
|
portion of the chromatographed nitrile was recrystallized from hexane
|
Type
|
DISSOLUTION
|
Details
|
The recrystallized nitrile was dissolved in 30 ml
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
the slurry filtered
|
Type
|
CUSTOM
|
Details
|
the product was again recrystallized from hexane
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(C(C2=CC(=C(C=C12)C#N)C)(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |